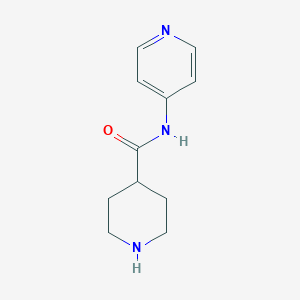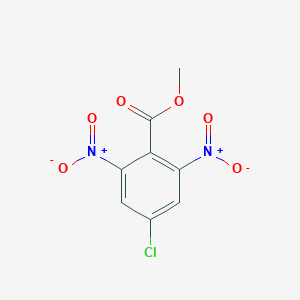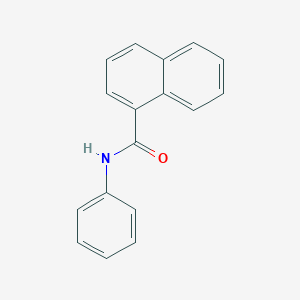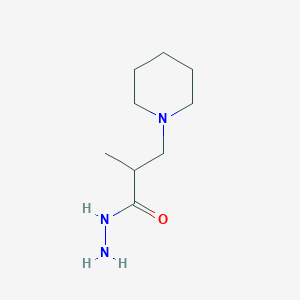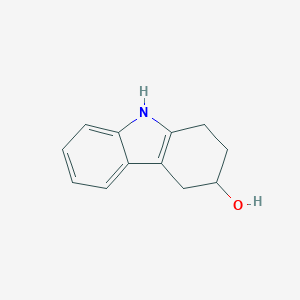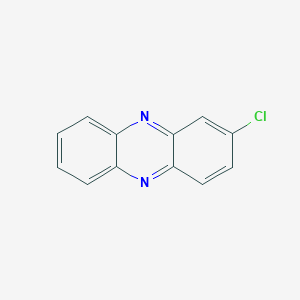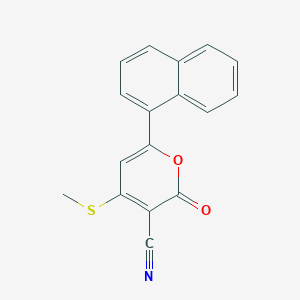
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is a chemical compound with potential applications in scientific research. It is a pyran derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases.
Biochemical and Physiological Effects:
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of ROS and lipid peroxidation products, which are implicated in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- in lab experiments is its potential anti-inflammatory and antioxidant activities. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation is the lack of information on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-. One direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its toxicity and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area for future research. Finally, the investigation of its potential use in combination with other drugs or compounds for the treatment of various diseases is also an area for future research.
Synthesemethoden
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been synthesized using various methods. One method involves the reaction of 4-(methylthio)phenylhydrazine with 1-naphthaldehyde to form a hydrazone intermediate. The intermediate is then reacted with malononitrile to form the desired product. Another method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and sulfuric acid to form the intermediate. The intermediate is then reacted with 4-(methylthio)phenylhydrazine to form the desired product.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
502706-65-2 |
|---|---|
Molekularformel |
C17H11NO2S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-methylsulfanyl-6-naphthalen-1-yl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO2S/c1-21-16-9-15(20-17(19)14(16)10-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
InChI-Schlüssel |
SFUVNIAVTJVTHZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
Kanonische SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



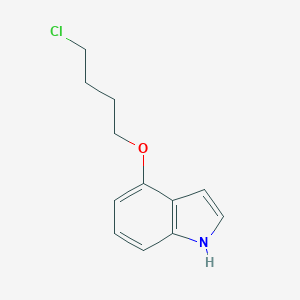
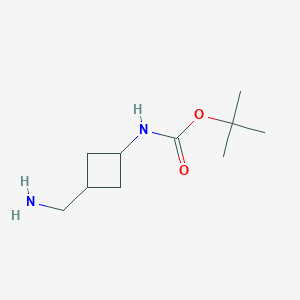
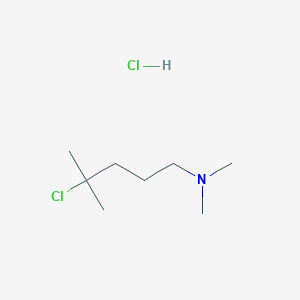
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)


